
Natriumacetat-d3
Übersicht
Beschreibung
Sodium hydrogen di(2H3)acetate, also known as Sodium Acetate-d3, is a derivative of sodium acetate where the methyl group (-CH3) of the acetate ion is replaced by a trideuteriomethyl group (-CD3), where D represents deuterium . Deuterium is an isotope of hydrogen with a single proton and neutron in its nucleus. This compound is commonly used in scientific research and laboratory experiments .
Molecular Structure Analysis
The molecular formula of Sodium hydrogen di(2H3)acetate is C2H3NaO2 . The compound consists of a sodium ion (Na+) and a deuterated acetate ion (CD3COO-). The deuterated acetate ion consists of a carbonyl group (C=O) and a trideuteriomethyl group (CD3) attached to the same carbon .
Wissenschaftliche Forschungsanwendungen
Pufferlösungen
Natriumacetat-d3- und Essigsäurelösungen wirken als Puffer, um einen relativ konstanten pH-Wert zu erhalten . Diese Eigenschaft ist in verschiedenen Bereichen nützlich, wie z. B. biochemische Forschungsreaktionen, die Erdölindustrie und die Kosmetikindustrie .
Medizinische Anwendungen
Im medizinischen Bereich werden Natriumacetatlösungen zur Behandlung von Patienten mit hohem Blutsäuregehalt und/oder niedrigem Natriumspiegel eingesetzt .
Lebensmittelindustrie
Natriumacetat wird als Zusatzstoff in der Lebensmittelindustrie verwendet . Es hilft bei der Konservierung von Lebensmitteln und verstärkt auch den Geschmack bestimmter Lebensmittel .
Betonherstellung
Natriumacetat wird bei der Herstellung von Beton verwendet . Es wirkt als Verzögerer und hilft, den Wassergehalt in Beton zu reduzieren .
Massenspektrometrie
This compound fungiert als markierter Standard in Massenspektrometrie (MS)-basierten Experimenten . Es hilft bei der Identifizierung und Quantifizierung von Molekülen in komplexen Gemischen <a aria-label="3: Sodium acetate-d3 functions as a labeled standard in Mass Spectrometry (MS)-based experiments23" data-citationid="75ec3d75-1332-d68e-7fb1-c93bba4ae7b4-32" h="ID=SERP,5015.1" href
Wirkmechanismus
Target of Action
Sodium acetate-d3, also known as Sodium hydrogen di(2H3)acetate, is a deuterated compound that is primarily used in NMR and MS-based experiments Sodium acetate, its non-deuterated counterpart, is known to interact with various enzymes and receptors in the body, including g-protein-coupled receptors like free fatty acid receptor 2 (ffa2) and ffa3 .
Mode of Action
It is known to function as a labeled standard in ms-based experiments . In these experiments, Sodium acetate-d3 can be used to track and quantify the metabolic pathways of acetate in the body.
Biochemical Pathways
Sodium acetate-d3 is involved in several biochemical pathways due to its role as a source of acetate. Acetate is a key molecule at the nexus of metabolism, epigenetics, and oncogenesis . It is involved in a wide range of physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Pharmacokinetics
It is known that the compound is stable at room temperature and away from light and moisture . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium acetate-d3.
Result of Action
For instance, it can influence insulin release, promote weight loss, provide cardiac protection, exert anti-inflammatory actions, induce apoptosis of cancer cells, and enhance the efficacy of chemotherapeutic treatments .
Action Environment
The action of Sodium acetate-d3 can be influenced by various environmental factors. For instance, its stability can be affected by temperature and light exposure . Furthermore, its efficacy in MS-based experiments can be influenced by the specific experimental conditions, such as the presence of other compounds and the pH of the solution.
Biochemische Analyse
Biochemical Properties
Sodium hydrogen di(2H3)acetate participates in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . It interacts with various enzymes, proteins, and other biomolecules, playing a key role in the acetate metabolism pathway . The compound’s role in these biochemical reactions is crucial for maintaining cellular function and homeostasis .
Cellular Effects
Sodium hydrogen di(2H3)acetate influences various types of cells and cellular processes. It has been found to induce physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Molecular Mechanism
The molecular mechanism of Sodium hydrogen di(2H3)acetate involves its conversion into acetyl-CoA, a key molecule in metabolism . This conversion allows Sodium hydrogen di(2H3)acetate to participate in various biochemical reactions, including energy production, lipid synthesis, and protein acetylation . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Sodium hydrogen di(2H3)acetate exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential for sustained influence on biochemical reactions .
Dosage Effects in Animal Models
The effects of Sodium hydrogen di(2H3)acetate vary with different dosages in animal models . At certain thresholds, it has been observed to induce specific physiological responses. At high doses, it may cause toxic or adverse effects .
Metabolic Pathways
Sodium hydrogen di(2H3)acetate is involved in the acetate metabolism pathway . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Sodium hydrogen di(2H3)acetate is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium hydrogen di(2H3)acetate involves the reaction of Sodium acetate with Deuterium oxide in the presence of a deuterating agent.", "Starting Materials": [ "Sodium acetate", "Deuterium oxide", "Deuterating agent" ], "Reaction": [ "Dissolve Sodium acetate in Deuterium oxide", "Add Deuterating agent to the mixture", "Heat the reaction mixture at a specific temperature and pressure", "Allow the reaction to proceed for a specific time", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with Deuterium oxide", "Dry the product under vacuum", "Obtain Sodium hydrogen di(2H3)acetate as a white crystalline solid" ] } | |
CAS-Nummer |
39230-37-0 |
Molekularformel |
C2H4NaO2 |
Molekulargewicht |
86.06 g/mol |
IUPAC-Name |
sodium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1D3; |
InChI-Schlüssel |
BDKZHNJTLHOSDW-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)O.[Na] |
SMILES |
CC(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)O.[Na] |
Andere CAS-Nummern |
39230-37-0 |
Synonyme |
Acetic Acid-d3 Sodium Salt; Acetic-d3 Acid Sodium Salt (2:1); _x000B_Sodium Hydrogen Di(acetate-d3); |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details








Q & A
Q1: How does deuteration of sodium acetate affect its vibrational properties in aqueous solutions?
A1: Deuteration of the methyl group in sodium acetate significantly impacts its vibrational frequencies. The research observed a clear isotope effect for the CH3/CD3 group, confirming band assignments using the Teller-Redlich product rule. [] For instance, the symmetric stretching mode of the CO2 group shifted from 1413.5 cm−1 in CH3CO2−(aq) to 1407.5 cm−1 in CD3CO2−(aq). [] This shift highlights the influence of deuterium substitution on vibrational energy levels. Additionally, the interaction of the acetate oxygen atoms with water molecules, specifically through hydrogen bonding, further influences these vibrational frequencies. []
Q2: What computational methods were employed to study sodium acetate in solution, and what insights were gained?
A2: The researchers utilized Density Functional Theory (DFT) calculations at the B3LYP 6-311++G(3df,2pd) level to study the interactions of sodium acetate with water molecules. [] By modeling clusters of CH3CO2− and CD3CO2− with varying numbers of water molecules, they were able to support their experimental band assignments and gain insights into the geometrical parameters of acetate in solution. [] These calculations provided valuable information about the influence of solvation on the structure and vibrational behavior of sodium acetate.
Q3: Does the methyl group in sodium acetate influence the structure of water surrounding it?
A3: The research investigated the impact of the acetate methyl group on the surrounding water structure by analyzing the O-H stretching band of water as a function of sodium acetate concentration. [] Interestingly, no significant enhancement of water structure around the methyl group was detected. [] This suggests that the methyl group in sodium acetate might not possess a strong enough hydrophobic character to induce significant structural changes in the surrounding water network.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
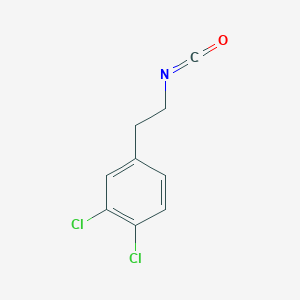

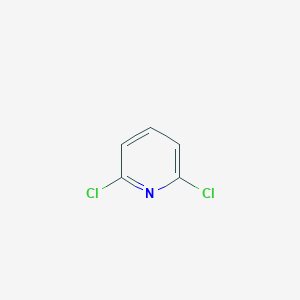
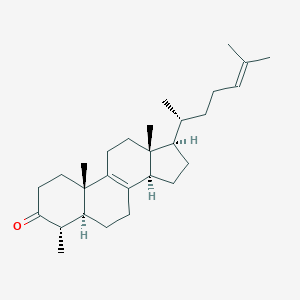
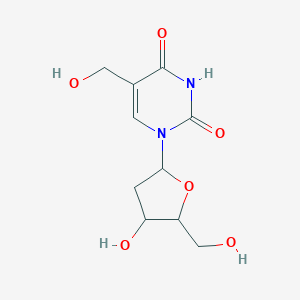
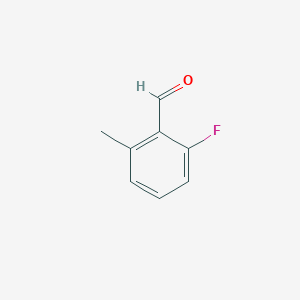
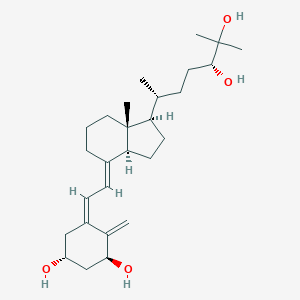
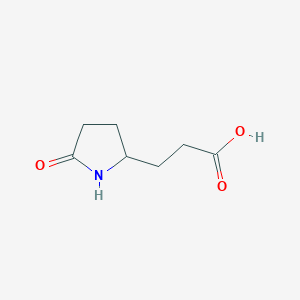


![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
